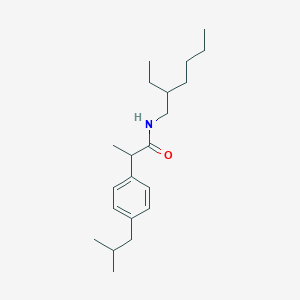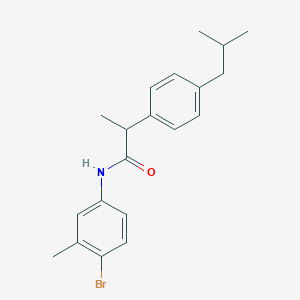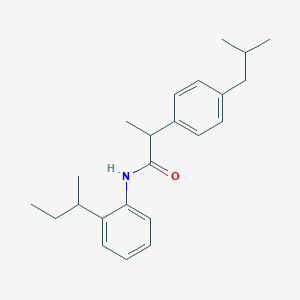
2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broadleaf weeds by mimicking the action of natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants. This compound is particularly notable for its effectiveness and has been widely used in agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with isopentylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the following steps:
Activation of 2,4-dichlorophenoxyacetic acid: This is achieved by converting it into its acid chloride form using reagents like thionyl chloride.
Amidation: The acid chloride is then reacted with isopentylamine in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing into its potential use in developing new therapeutic agents.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide involves its interaction with plant hormone receptors. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth. This results in the disruption of normal plant growth processes, ultimately causing the death of the plant. The molecular targets include auxin receptors and the pathways involved in cell division and elongation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar properties but different toxicity profiles.
Mecoprop: A related compound used for similar applications.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide is unique in its specific structural modifications, which enhance its effectiveness and reduce its environmental impact compared to other similar compounds. Its isopentyl group provides better selectivity and potency, making it a valuable tool in agricultural weed management.
Properties
Molecular Formula |
C14H19Cl2NO2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9(2)6-7-17-14(18)10(3)19-13-5-4-11(15)8-12(13)16/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
InChI Key |
KBCNHXIOWILZBY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)


![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)





